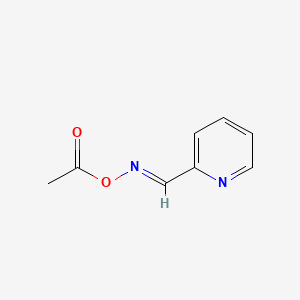
2-Pyridinecarboxaldehyde, O-acetyloxime, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime can be synthesized through the reaction of 2-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or methanolic solution and is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production methods for oxime compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions typically yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted oxime derivatives .
Applications De Recherche Scientifique
(E)-2-Pyridinecarbaldehyde O-acetyl oxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-2-Pyridinecarbaldehyde O-acetyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, oxime compounds can generate nitric oxide, which has various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldoxime: Similar in structure but derived from benzaldehyde.
Acetaldoxime: Derived from acetaldehyde and used in similar applications.
Cyclohexanone oxime: Used in the production of nylon-6.
Uniqueness
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other oximes. This uniqueness makes it valuable in specific applications such as coordination chemistry and the synthesis of heterocyclic compounds .
Propriétés
Numéro CAS |
19433-10-4 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
[(E)-pyridin-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)12-10-6-8-4-2-3-5-9-8/h2-6H,1H3/b10-6+ |
Clé InChI |
LYEMTBDCPVQOKS-UXBLZVDNSA-N |
SMILES isomérique |
CC(=O)O/N=C/C1=CC=CC=N1 |
SMILES canonique |
CC(=O)ON=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


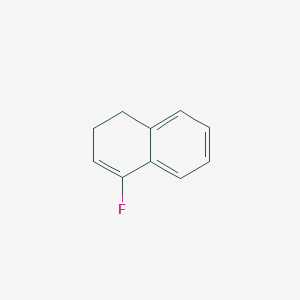
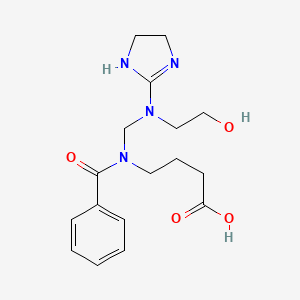
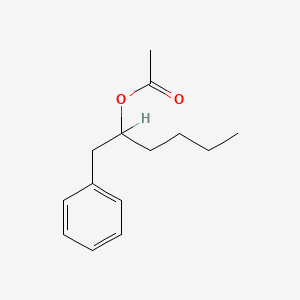



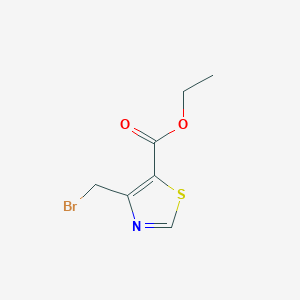
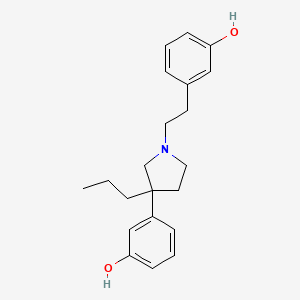

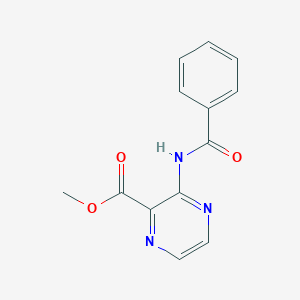
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
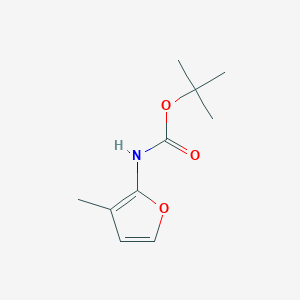
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
